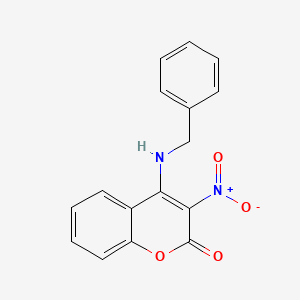

4-Benzylamino-3-nitrocoumarin

CAS No.: 50527-29-2

Cat. No.: VC15732327

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50527-29-2 |

|---|---|

| Molecular Formula | C16H12N2O4 |

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | 4-(benzylamino)-3-nitrochromen-2-one |

| Standard InChI | InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2 |

| Standard InChI Key | DLBIJZSVHCCMOX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Structure and Isomerism

The compound’s structure includes a coumarin scaffold (2H-chromen-2-one) with substituents at positions 3 and 4:

-

Position 3: Nitro group (-NO₂), contributing to electron-withdrawing effects.

-

Position 4: Benzylamino group (-NHCH₂C₆H₅), introducing steric bulk and hydrogen-bonding capacity .

The nitro group’s electron-withdrawing nature influences the coumarin’s π-conjugated system, altering its electronic properties and reactivity.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₄ | |

| Molecular Weight | 296.28 g/mol | |

| IUPAC Name | 4-(Benzylamino)-3-nitrochromen-2-one | |

| SMILES | C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)N+[O-] | |

| InChIKey | DLBIJZSVHCCMOX-UHFFFAOYSA-N |

Synthesis and Spectral Characterization

Synthetic Routes

The synthesis of 4-benzylamino-3-nitrocoumarin typically involves nucleophilic aromatic substitution. A key precursor is 4-chloro-3-nitrocoumarin, which reacts with benzylamine derivatives under basic conditions .

Reaction Mechanism:

-

Precursor Preparation: 4-Chloro-3-nitrocoumarin is synthesized via phosphorylation of 4-hydroxy-3-nitrocoumarin using POCl₃ in DMF .

-

Amination: The chloride group in 4-chloro-3-nitrocoumarin is displaced by benzylamine in ethyl acetate, catalyzed by triethylamine (TEA) at reflux .

Example Reaction:

Spectral Data and Structural Validation

Spectral analysis confirms the compound’s structure:

-

¹H NMR: Peaks for aromatic protons (δ 7.2–8.0 ppm), NH (δ 5.2 ppm), and methylene (-CH₂-) groups (δ 3.8 ppm) .

-

¹³C NMR: Resonances at δ 168.5 ppm (C=O), δ 150.5 ppm (C-3), and δ 135.2 ppm (C-4) .

-

IR: Strong absorption at 1681 cm⁻¹ (C=O stretch) and 1335 cm⁻¹ (NO₂ symmetric stretching) .

Pharmacological Profile

Antimicrobial Activity

4-Benzylamino-3-nitrocoumarin exhibits broad-spectrum antimicrobial effects, particularly against gastrointestinal pathogens. The nitro group undergoes reductive activation, generating reactive intermediates that disrupt microbial membranes or DNA .

Neuropharmacological Effects

Animal studies demonstrate anxiolytic-like activity in BALB/c mice. At doses of 25–100 mg/kg, the compound reduces anxiety in light/dark, open-field, and horizontal wire tests without sedation . The benzylamino group enhances blood-brain barrier penetration, enabling central nervous system effects .

Comparative Biological Activity

| Property | 4-Benzylamino-3-nitrocoumarin | Analogues (e.g., 4-Sec-Butylamino) |

|---|---|---|

| Anxiolytic Dose (mg/kg) | 50–100 | 25–50 |

| Antimicrobial Spectrum | Broad | Narrow |

| Sedative Effects | Minimal | None |

| Data Source: |

Mechanism of Action

Nitro Group Reactivity

The nitro group undergoes enzymatic reduction to nitroso or hydroxylamine intermediates, which:

-

Generate free radicals, damaging microbial proteins and nucleic acids.

-

Modulate neurotransmitter systems (e.g., GABAergic pathways) in anxiety models .

Benzylamino Substituent Interactions

The benzylamino group:

-

Enhances lipophilicity, improving membrane permeability.

-

Forms hydrogen bonds with target proteins, stabilizing binding .

Research Findings and Applications

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume